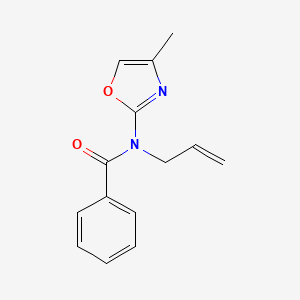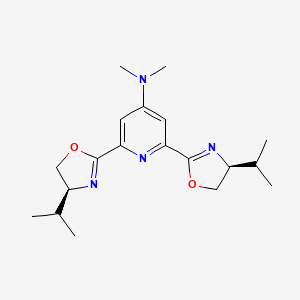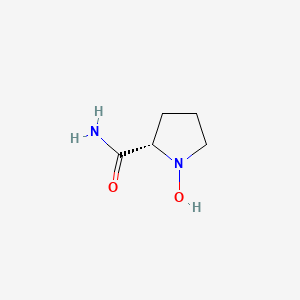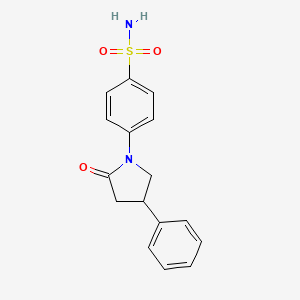
8-Mercaptoquinoline 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Mercaptoquinoline 1-oxide is an organosulfur compound with the chemical formula C₉H₇NSO. It is a derivative of quinoline, substituted in the 8-position with a thiol group and an oxide group. This compound is known for its unique chemical properties and has been studied for various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-Mercaptoquinoline 1-oxide can be synthesized through several methods. One common route involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride, which then reacts with triphenylphosphine in toluene to yield 8-mercaptoquinoline . Another method involves the use of thiourea and 8-aminoquinoline, where the 8-aminoquinoline is first converted to its diazo salt, followed by a substitution reaction with thiourea .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 8-Mercaptoquinoline 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce the corresponding thiol or sulfide derivatives.
Scientific Research Applications
8-Mercaptoquinoline 1-oxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 8-mercaptoquinoline 1-oxide involves its ability to chelate metal ions, forming stable complexes. This chelation disrupts the normal function of metalloproteins, which are essential for various biological processes. For example, the compound can inhibit the activity of zinc-dependent enzymes by binding to the zinc ion, thereby preventing the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
8-Hydroxyquinoline: An analog of 8-mercaptoquinoline, known for its use as a chelating agent.
5-Fluoro-8-mercaptoquinoline: A derivative with enhanced acidic properties due to the presence of a fluorine atom.
Uniqueness: 8-Mercaptoquinoline 1-oxide is unique due to its dual functional groups (thiol and oxide), which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
88144-87-0 |
|---|---|
Molecular Formula |
C9H7NOS |
Molecular Weight |
177.22 g/mol |
IUPAC Name |
1-oxidoquinolin-1-ium-8-thiol |
InChI |
InChI=1S/C9H7NOS/c11-10-6-2-4-7-3-1-5-8(12)9(7)10/h1-6,12H |
InChI Key |
IHEJMCWEUDFJHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)[N+](=CC=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


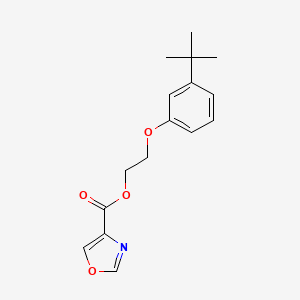
![4-(Bromomethyl)-2-methoxybenzo[d]oxazole](/img/structure/B12881111.png)
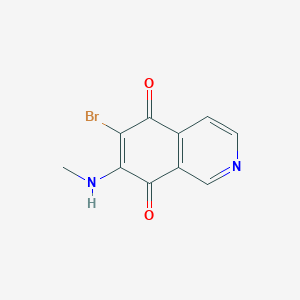
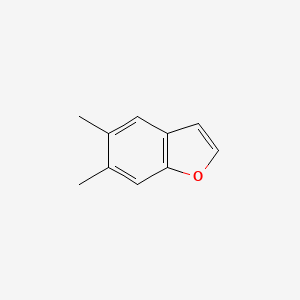
![Dicyclohexyl(3,3',5',6-tetramethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12881132.png)
![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]benzamide](/img/structure/B12881135.png)
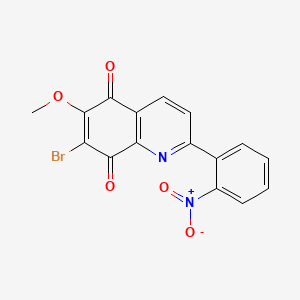

![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
